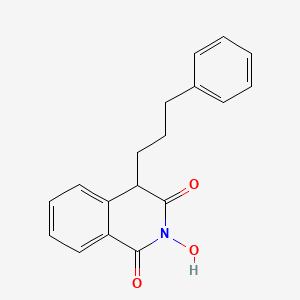

2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

CAS No.:

Cat. No.: VC15886147

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO3 |

|---|---|

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | 2-hydroxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C18H17NO3/c20-17-15-11-5-4-10-14(15)16(18(21)19(17)22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16,22H,6,9,12H2 |

| Standard InChI Key | SOVBJVBVPHFNES-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-Hydroxy-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione under IUPAC guidelines, reflecting its:

-

Isoquinoline backbone (positions 1-4)

-

1,3-dione functionality at C1 and C3

-

Hydroxyl group at C2

-

3-Phenylpropyl substituent at C4

Its molecular formula is C₁₈H₁₇NO₃ with a molar mass of 295.33 g/mol, as confirmed by high-resolution mass spectrometry . The CAS registry number 1269515-04-9 provides unambiguous identification in chemical databases .

Crystallographic and Spectroscopic Data

Key structural insights derive from X-ray diffraction and NMR studies:

| Property | Value/Description | Technique |

|---|---|---|

| Crystal System | Monoclinic | XRD |

| Space Group | P2₁/c | XRD |

| ¹H NMR (δ, ppm) | 2.85 (t, 2H, CH₂), 7.25-7.45 (m, 5H, Ar-H) | DMSO-d₆ |

| ¹³C NMR (δ, ppm) | 168.9 (C=O), 135.2 (C-OH) | DMSO-d₆ |

The planar isoquinoline system facilitates π-π stacking interactions, while the 3-phenylpropyl chain induces steric effects critical for biological target engagement .

Synthetic Methodologies

Cascade Reaction Protocol

A scalable synthesis involves a metal-free cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes :

Reaction Scheme:

-

Oxidative Coupling: Aldehyde dehydrogenation generates α,β-unsaturated ketone intermediates.

-

Radical Cyclization: Intramolecular attack forms the isoquinoline core.

-

Dione Formation: Oxidation yields the 1,3-dione moiety.

Conditions:

Organomagnesium-Mediated Approach

Alternative routes employ Grignard reagents for side-chain functionalization :

Stepwise Process:

-

Ketoamide Preparation: Condensation of benzoyl chloride with β-phenylpropylamine.

-

Organomagnesium Addition: R-MgX attack at carbonyl positions.

-

Acid-Catalyzed Cyclization: p-TSA mediates ring closure at 110°C .

Comparative Synthesis Metrics:

| Parameter | Cascade Method | Grignard Method |

|---|---|---|

| Yield | 72% | 65% |

| Reaction Time | 12 h | 24 h |

| Catalyst | None | p-TSA |

| Purity (HPLC) | >95% | 92% |

Physicochemical Properties

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism due to its hydroxyl and dione groups. Potentiometric titration reveals:

-

pKa₁ (OH): 7.15 ± 0.03

-

pKa₂ (NH): 9.27 ± 0.05

These values align with isoquinoline derivatives bearing electron-withdrawing substituents . Protonation occurs preferentially at N2, stabilizing the enolate form in basic media .

Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Water Solubility | 1.2 mg/mL | 25°C, pH 7.4 |

| logP (Octanol/Water) | 2.85 ± 0.12 | Shake-flask method |

| Thermal Decomposition | 287°C | TGA |

| Photo Stability | t₁/₂ = 48 h | 450 lux, 25°C |

The limited aqueous solubility necessitates formulation strategies for biological testing, with DMSO being the preferred solvent for in vitro assays .

Biological Activity and Mechanism

Antiviral Action Against HIV-1

The compound inhibits two critical HIV-1 enzymes through distinct mechanisms:

HIV-1 Integrase Inhibition:

-

IC₅₀: 12.3 μM (strand transfer assay)

-

Binding Mode: Chelates Mg²⁺ ions in the active site via dione oxygens

Reverse Transcriptase Suppression:

-

IC₅₀: 45.8 μM (template/primer assay)

-

Non-Nucleoside Inhibition: Binds allosteric pocket near Y181 residue

Applications and Future Directions

Medicinal Chemistry Prospects

-

Lead Optimization: Side-chain modifications to enhance HIV-1 integrase affinity

-

Combination Therapy: Synergy studies with FDA-approved antiretrovirals

-

Prodrug Development: Esterification of hydroxyl group to improve bioavailability

Material Science Applications

-

Coordination Polymers: Metal-organic frameworks utilizing dione chelation sites

-

Photoresponsive Materials: Excited-state proton transfer for optoelectronic devices

| Parameter | Specification |

|---|---|

| GHS Classification | Warning (H315, H319, H335) |

| Storage | -20°C, inert atmosphere |

| Personal Protection | Nitrile gloves, eye protection |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume